4-((2-(2-(Naphthalen-2-yloxy)acetyl)hydrazono)methyl)phenyl 2-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-(2-(Naphthalen-2-yloxy)acetyl)hydrazono)methyl)phenyl 2-iodobenzoate is a complex organic compound with the molecular formula C26H19IN2O4 and a molecular weight of 550.34 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a naphthalene moiety and an iodobenzoate group.
Vorbereitungsmethoden
The synthesis of 4-((2-(2-(Naphthalen-2-yloxy)acetyl)hydrazono)methyl)phenyl 2-iodobenzoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the hydrazone: This involves the reaction of 2-(naphthalen-2-yloxy)acetohydrazide with an appropriate aldehyde under acidic conditions to form the hydrazone intermediate.
Analyse Chemischer Reaktionen
4-((2-(2-(Naphthalen-2-yloxy)acetyl)hydrazono)methyl)phenyl 2-iodobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone moiety.
Wissenschaftliche Forschungsanwendungen
4-((2-(2-(Naphthalen-2-yloxy)acetyl)hydrazono)methyl)phenyl 2-iodobenzoate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are not yet well-established.
Wirkmechanismus
The mechanism of action of 4-((2-(2-(Naphthalen-2-yloxy)acetyl)hydrazono)methyl)phenyl 2-iodobenzoate involves its interaction with specific molecular targets. The naphthalene moiety and the iodobenzoate group are believed to play crucial roles in its binding to target molecules, potentially affecting various biochemical pathways. detailed studies on its exact mechanism of action are still limited .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-((2-(2-(Naphthalen-2-yloxy)acetyl)hydrazono)methyl)phenyl 2-iodobenzoate include:
2-(Naphthalen-2-yloxy)-N’-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide: This compound shares the naphthalene moiety and hydrazone linkage but lacks the iodobenzoate group.
Methyl 4-iodobenzoate: This compound contains the iodobenzoate group but lacks the naphthalene moiety and hydrazone linkage.
The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
303085-90-7 |
---|---|
Molekularformel |
C26H19IN2O4 |
Molekulargewicht |
550.3 g/mol |
IUPAC-Name |
[4-[(E)-[(2-naphthalen-2-yloxyacetyl)hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C26H19IN2O4/c27-24-8-4-3-7-23(24)26(31)33-21-12-9-18(10-13-21)16-28-29-25(30)17-32-22-14-11-19-5-1-2-6-20(19)15-22/h1-16H,17H2,(H,29,30)/b28-16+ |
InChI-Schlüssel |
OYOUYAMZNLQURA-LQKURTRISA-N |
Isomerische SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.